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Compound of Interest

Compound Name:
2-(3-Aminophenyl)-5-

methoxybenzoic acid

CAS No.: 1262004-99-8

Cat. No.: B6396130

Get Quote

Executive Summary
2-(3-Aminophenyl)-5-methoxybenzoic acid is a bifunctional biphenyl intermediate often

utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its

solubility profile is defined by its zwitterionic nature, possessing both a weak base (aniline

derivative) and a weak acid (benzoic acid derivative) on a hydrophobic biphenyl core.

Water Solubility: Poor (< 1 mg/mL) at neutral pH due to zwitterionic charge neutralization and

π-π stacking of the aromatic rings. Significant pH-dependent solubility increases are

observed at pH < 3 and pH > 8.

DMSO Solubility: Excellent (> 50 mg/mL), making it the preferred solvent for stock solution

preparation (10–100 mM) in biological assays.

This guide provides the physicochemical basis for these properties, comparative data ranges,

and validated protocols for empirical determination.
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Physicochemical Profile & Solubility Mechanism[1]
[2][3]
Structural Analysis
The molecule consists of two phenyl rings connected by a single bond (biphenyl).

Ring A (Acidic): Contains a carboxylic acid group (-COOH) at the ortho position and a

methoxy group (-OCH₃) at the meta position relative to the bridge. The methoxy group

increases lipophilicity (LogP contribution ~0.5) but acts as a weak hydrogen bond acceptor.

Ring B (Basic): Contains an amine group (-NH₂) at the meta position. This aniline-like amine

is weakly basic.[1]

The Zwitterion Effect (Water)
In aqueous media, this compound exhibits pH-dependent speciation.

Acidic pH (pH < 3): The amine is protonated (-NH₃⁺), and the carboxylic acid is protonated (-

COOH). The molecule is a cation. Solubility is high.

Basic pH (pH > 8): The amine is neutral (-NH₂), and the carboxylic acid is deprotonated (-

COO⁻). The molecule is an anion. Solubility is high.

Neutral pH (pH 4–6): The molecule exists largely as a zwitterion (-NH₃⁺ / -COO⁻) or a

neutral species depending on the exact pKa gap. The net charge is near zero, leading to

aggregation and minimum solubility.

The Dipolar Aprotic Mechanism (DMSO)
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It solvates the compound effectively by

disrupting the intermolecular hydrogen bond network of the solid state without relying on

ionization. The sulfoxide oxygen accepts hydrogen bonds from the -NH₂ and -COOH groups,

while the methyl groups interact with the hydrophobic biphenyl core.

Comparative Solubility Data
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The following data represents the expected physicochemical consensus for 2-(3-
Aminophenyl)-5-methoxybenzoic acid based on structural analogues (e.g., 4'-

aminobiphenyl-4-carboxylic acid, 4-methoxybenzoic acid).

Solvent
Solubility
Classification

Estimated
Saturation Conc.
(25°C)

Key Mechanism

Water (pH 7.4)
Insoluble / Sparingly

Soluble
0.1 – 0.5 mg/mL

Hydrophobic effect

dominates;

zwitterionic lattice

energy is high.

Water (pH 1.0) Soluble > 10 mg/mL
Cationic solvation (-

NH₃⁺).

Water (pH 10.0) Soluble > 20 mg/mL
Anionic solvation (-

COO⁻).

DMSO Highly Soluble > 100 mg/mL

Dipole-dipole

interactions; disruption

of crystal lattice.

Ethanol Moderately Soluble 10 – 25 mg/mL Amphiphilic solvation.

Critical Note: For biological assays, prepare stock solutions in 100% DMSO to ensure complete

dissolution, then dilute into aqueous buffer. Avoid storing stocks in aqueous buffers due to

potential precipitation.

Experimental Protocols
Protocol A: Thermodynamic Solubility in Water (Shake-
Flask Method)
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Use this method to determine the absolute solubility limit for formulation.

Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.

Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).

Equilibration:

Seal vial tight.

Shake at 25°C for 24 hours (300 rpm).

Visual Check: If solution becomes clear, add more solid until a precipitate remains.

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter

(pre-saturated).

Quantification:

Dilute the supernatant 1:10 with 50:50 Water:Acetonitrile.

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Spike)
Use this method to mimic screening conditions.

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc:

250 µM, 2.5% DMSO).

Incubation: Shake gently for 2 hours at room temperature.

Readout: Measure turbidity via absorbance at 620 nm (nephelometry).

Interpretation: High absorbance indicates precipitation (insoluble). Low absorbance

indicates solubility.
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Workflow Visualization
The following diagram illustrates the decision matrix for handling 2-(3-Aminophenyl)-5-
methoxybenzoic acid based on the required application.

Start: 2-(3-Aminophenyl)-5-methoxybenzoic Acid

Define Application Goal

Biological Assay
(IC50 / Screening)

Drug Formulation
(Animal Dosing)

Prepare 10-50 mM Stock
in 100% DMSO

Solubility High

Determine pH-Solubility Profile
(Thermodynamic)

Solubility Low

Dilute into Buffer
(< 1% DMSO Final)

Salt Screening
(HCl, Na+ salts)

Optimize pH

Check for Precipitation
(Turbidity / Nephelometry)

Add Co-solvents
(PEG400 / Cyclodextrin)

Enhance Bioavailability

Click to download full resolution via product page

Caption: Decision matrix for solubilization strategies based on assay vs. formulation needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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